2-Bromo-1,5-dichloro-3-nitrobenzene
Description
BenchChem offers high-quality 2-Bromo-1,5-dichloro-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,5-dichloro-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1,5-dichloro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUFDMVRHKUDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Bromo-1,5-dichloro-3-nitrobenzene
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of 2-Bromo-1,5-dichloro-3-nitrobenzene (CAS: 1185916-72-6), a critical poly-halogenated nitroaromatic intermediate. In the absence of publicly indexed empirical datasets for this specific isomer, this guide synthesizes predictive physicochemical modeling with industry-standard experimental protocols. It is designed for process chemists and engineers optimizing nucleophilic aromatic substitution (
Part 1: Physicochemical Context & Predictive Landscape
Structural Analysis & Solvation Mechanics
The solubility behavior of 2-Bromo-1,5-dichloro-3-nitrobenzene is governed by the interplay between its high crystal lattice energy (driven by
-
Electronic Character: The benzene ring is highly electron-deficient due to the electron-withdrawing nitro group (
) and three halogen atoms ( ). This reduces the potential for specific solute-solvent interactions with electron-rich solvents unless they are highly polar aprotic. -
Hydrophobicity: The poly-halogenation significantly increases the octanol-water partition coefficient (
), rendering the compound nearly insoluble in water. -
Steric Bulk: The 1,2,3,5-substitution pattern creates a dense molecular packing. Solvents must overcome significant lattice enthalpy (
) to dissolve the solid.
Predicted Solubility Trends (Hansen Solubility Parameters)
Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., p-nitrobenzamide, chloronitrobenzenes), the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions stabilize the nitro group; capable of disrupting halogen bonding. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good match for dispersion forces; moderate polarity aligns with the nitro-aromatic core. |
| Aromatics | Toluene, Xylene | Moderate | |
| Alcohols | Ethanol, Isopropanol | Low to Moderate | Hydrogen bonding network of the solvent opposes the dissolution of the hydrophobic halogenated ring. |
| Water | Water | Negligible | High polarity and H-bond network of water exclude the lipophilic poly-halogenated molecule (Hydrophobic Effect). |
Part 2: Experimental Protocol (Self-Validating System)
To generate precise solubility data required for process scale-up, the Dynamic Laser Monitoring Method is the gold standard. This method eliminates subjective visual endpoints, ensuring data integrity.
The Dynamic Laser Monitoring Workflow
This protocol relies on the Tyndall effect. A laser passes through a suspension; as the solid dissolves upon heating, transmittance increases. The point of maximum transmittance corresponds to the saturation temperature (
Step-by-Step Methodology
-
Preparation: Weigh a precise mass (
) of 2-Bromo-1,5-dichloro-3-nitrobenzene into a jacketed glass vessel. -
Solvent Addition: Add a known mass (
) of the target solvent. -
Equilibration: Set the agitation speed to 400 rpm to ensure suspension homogeneity without generating excessive heat from friction.
-
Ramping: Increase temperature slowly (
) using a programmable circulator. -
Detection: Monitor the laser transmittance intensity (
).-
State A (Suspension):
(Scattering). -
State B (Dissolution):
increases sigmoidally. -
State C (Solution):
plateaus at maximum value.
-
-
Validation: The temperature at the inflection point of the transmittance curve is recorded as
. Repeat 3x for statistical validity.
Visualization of the Experimental Workflow
Figure 1: The Dynamic Laser Monitoring workflow ensures objective determination of saturation temperatures, removing human error associated with visual inspection.
Part 3: Thermodynamic Modeling & Analysis
Once experimental data (
The Modified Apelblat Equation
This is the most robust empirical model for correlating solubility of nitrobenzenes in organic solvents.
-
: Mole fraction solubility.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Absolute temperature (K).[1][2]
-
: Empirical parameters derived via multiple linear regression.
-
Interpretation:
and relate to the enthalpy of solution and non-ideality; accounts for the temperature dependence of enthalpy.
-
Thermodynamic Functions
Using the Van't Hoff analysis, the apparent thermodynamic properties of dissolution are calculated:
-
Enthalpy of Solution (
):-
Insight: For this compound,
is expected to be positive (endothermic) , confirming that solubility increases with temperature.
-
-
Gibbs Free Energy (
):-
Insight: A positive
indicates the dissolution is not spontaneous at standard conditions without thermal input, typical for hydrophobic solids in polar solvents.
-
Part 4: Process Application – Crystallization Design
The primary utility of this solubility data is in the purification of 2-Bromo-1,5-dichloro-3-nitrobenzene.
Anti-Solvent Crystallization Strategy
Based on the predictive profiling:
-
Good Solvent: Ethyl Acetate or Toluene (High solubility at high T).
-
Anti-Solvent: n-Heptane or Ethanol (Low solubility).
Protocol:
-
Dissolve the crude intermediate in Ethyl Acetate at
. -
Filter hot to remove inorganic salts (insoluble).
-
Slowly add n-Heptane while cooling to
. -
The drastic drop in solubility (synergistic effect of cooling + anti-solvent) forces the product to crystallize out in high purity, leaving impurities in the mother liquor.
Solvent Selection Decision Tree
Figure 2: Strategic decision tree for selecting solvents based on process intent (Synthesis vs. Purification).
References
-
Smith, B. T. (2023). Solubility in Pharmaceutical Process Development. American Pharmaceutical Review. Link
-
Chen, G., et al. (2019). "Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents". Journal of Chemical & Engineering Data. Link(Cited as methodological precedent for nitro-aromatic solubility profiling).
-
Zhang, C., et al. (2018). "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents". Journal of Chemical & Engineering Data. Link(Cited for thermodynamic modeling framework of analogous compounds).
-
Acree, W. E., & Jouyban, A. (2024). The Solubility of Organic Compounds in Mixed Solvents. ScienceDirect. Link
-
PubChem. (2024).[3] "Compound Summary: 2-Bromo-1,5-dichloro-3-nitrobenzene". National Library of Medicine. Link
Sources
Methodological & Application
Palladium-catalyzed cross-coupling of 2-Bromo-1,5-dichloro-3-nitrobenzene
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,5-dichloro-3-nitrobenzene
Part 1: Executive Summary & Strategic Analysis
The Challenge: 2-Bromo-1,5-dichloro-3-nitrobenzene presents a classic "chemoselectivity vs. steric hindrance" paradox.
-
Chemoselectivity: The molecule contains three halogen atoms.[1] The objective is to exclusively couple the C2-Bromine bond without affecting the C1/C5-Chlorine bonds.
-
Steric/Electronic Conflict: The C2-Br bond is the most electronically activated for oxidative addition due to the ortho-nitro group (strong electron-withdrawing group, EWG). However, it is also the most sterically congested site, "sandwiched" between a chlorine atom and the nitro group.
The Solution: Standard ligands (e.g., PPh3, dppf) often fail here, leading to low conversion or hydrodehalogenation. The solution lies in using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos and XPhos provide the necessary steric bulk to promote reductive elimination at the crowded C2 center while forming a monolithic Pd(0) species active enough to insert into the C-Br bond but controlled enough to spare the C-Cl bonds.
Part 2: Substrate Analysis & Reactivity Map
Before initiating wet chemistry, we must visualize the reactivity landscape. The nitro group at C3 is the "Director" of this reaction.
Mechanistic Insight:
-
Activation: The
group lowers the electron density of the arene ring, specifically at the ortho (C2) and para (C4) positions. This makes the C2-Br bond significantly weaker and more susceptible to Oxidative Addition by Pd(0) than a standard aryl bromide. -
Protection: The C1 and C5 Chlorines are less reactive (Bond Dissociation Energy: C-Cl > C-Br). However, highly active catalysts can activate aryl chlorides. Therefore, the reaction temperature must be kept below 100°C to maintain the kinetic barrier preventing C-Cl insertion.
Visual 1: Reactivity & Chemoselectivity Map
Caption: Reactivity hierarchy determined by Bond Dissociation Energy (BDE) and Electronic Activation. The Nitro group activates C2-Br for oxidative addition.
Part 3: Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2][3][4]
Objective: Selective arylation at C2. Ligand Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Reasoning: SPhos is exceptionally efficient for sterically hindered aryl chlorides/bromides. Its methoxy groups provide stability to the Pd center, while the cyclohexyl rings create a pocket that facilitates the coupling of the bulky substrate.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| SPhos | 0.04 (4 mol%) | Ligand (L:M ratio 2:1) |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base (Mild, compatible with -NO₂) |
| Toluene / Water | 10:1 v/v | Solvent System (0.2 M) |
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical):
-
In a vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active L-Pd(0) species. Do not skip this step; generating the active species prior to substrate addition reduces induction time.
-
-
Reaction Assembly:
-
To a reaction vessel (Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Note: Avoid strong alkoxide bases (e.g., NaOtBu) as they can trigger nucleophilic aromatic substitution (
) on the nitro-activated ring or cause degradation.
-
-
Solvent Addition & Degassing:
-
Add the pre-complexed Catalyst solution (from Step 1) and the required amount of degassed water.
-
Strict Anaerobic Conditions: Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen is the enemy of phosphine ligands and will lead to homocoupling of the boronic acid.
-
-
Execution:
-
Seal the vessel. Heat to 80°C .
-
Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete within 4-6 hours.
-
Endpoint: Disappearance of the bromide. If the reaction stalls, add 0.5 equiv more Boronic Acid, not more catalyst.
-
-
Work-up:
-
Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Dilute with EtOAc, wash with Brine.[2] Dry over Na₂SO₄.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[5]
Objective: Introduction of an amine scaffold at C2. Ligand Choice: XPhos or BrettPhos . Reasoning: These ligands are designed to prevent the formation of stable palladacycles that arrest the catalytic cycle in aminations. They are robust enough to force the reductive elimination of the C-N bond despite the steric crowding of the nitro group.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate | 1.0 | Electrophile |
| Primary/Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.01 (1 mol%) | Pd(0) Source |
| XPhos | 0.04 (4 mol%) | Ligand |
| Cs₂CO₃ | 2.0 | Base (Soluble in dioxane) |
| 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Methodology:
-
Glovebox/Schlenk Setup:
-
This reaction is more sensitive to water than the Suzuki coupling. Ideally, set up in a glovebox or under a positive pressure of Argon.
-
-
Reagent Loading:
-
Solvent & Amine Addition:
-
Add anhydrous 1,4-Dioxane.
-
Add the Amine liquid via syringe.
-
-
Thermal Cycle:
-
Heat to 90°C - 100°C .
-
Time: 12-18 hours.
-
Visual Check: The reaction mixture usually turns dark brown/red. If it turns black (Pd precipitation) early (<1 hr), the ligand oxidation has occurred; the experiment has failed.
-
Part 4: Troubleshooting & Optimization
Common Failure Mode: Hydrodehalogenation
-
Symptom:[3][4][5] You observe the product where Br is replaced by H, or Cl is replaced by H.
-
Cause: The Pd-Hydride species is forming (often from
-hydride elimination of the amine or solvent impurities) and reducing the C-Halogen bond. -
Fix:
-
Ensure the solvent is anhydrous.
-
Switch from 2° alcohols (isopropanol) to non-protic solvents (Toluene/Dioxane).
-
Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the hydride transfer.
-
Common Failure Mode: No Reaction (Recovery of Starting Material)
-
Cause: The oxidative addition is failing due to steric bulk.
-
Fix: Switch to Pd-PEPPSI-IPr catalyst. The NHC (N-Heterocyclic Carbene) ligand is smaller (cone angle) but more electron-donating than phosphines, often cracking the toughest steric nuts.
Visual 2: Experimental Workflow & Decision Tree
Caption: Operational workflow emphasizing the critical decision points: Ligand choice and Base compatibility with the Nitro group.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Handy, S. T., & Zhang, Y. (2007).[4] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.
-
Note: Provides the theoretical basis for Br vs Cl selectivity in activated systems.
-
-
BenchChem Application Note. (2025). Suzuki Coupling Reactions Involving Sterically Hindered Halides.[3]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating Polyhalogenated Aromatics: A Technical Guide to 2-Bromo-1,5-dichloro-3-nitrobenzene
Executive Summary
The validation of highly halogenated aromatic compounds presents a distinct analytical paradox. While Elemental Analysis (EA) via combustion remains the journal-mandated "gold standard" for bulk purity, its application to molecules like 2-Bromo-1,5-dichloro-3-nitrobenzene (
The heavy atom effect (high molecular weight, low hydrogen content) and the interference of halogens during combustion often lead to false failures or, worse, false passes. This guide provides a rigorous comparison of EA against orthogonal methods (qNMR, HRMS) and details a self-validating protocol for synthesizing and characterizing this specific target.
Part 1: The Analytical Challenge
The "Low-Hydrogen" Trap
For
-
Standard Tolerance: Most journals (ACS, RSC) require experimental values to be within
of the theoretical calculation.[1] -
The Flaw: A
deviation on a target of represents a relative error of >50% . A sample could be significantly impure (e.g., contaminated with inorganic salts or non-protonated solvents) and still pass the Hydrogen specification, or conversely, a pure sample might fail due to trace moisture absorption.
Halogen Interference
In standard CHNS analyzers, halogens (Cl, Br) can:
-
Poison Catalysts: Deactivate the oxidation catalysts (e.g., Chromium/Cobalt oxides).
-
Form Stable Halides: React with the combustion tube or ash to form stable metal halides that do not reach the detector, skewing mass balance.
-
Isobaric Interference: Chlorine isotopes can complicate Mass Spectrometry confirmation if resolution is insufficient.
Part 2: Comparative Methodology
To validate this synthesis, we compare three analytical pillars.
Table 1: Comparative Efficacy for
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI/APCI) |
| Primary Utility | Bulk Purity (Solvent/Inorganic check) | Absolute Purity (Organic) | Molecular Formula Confirmation |
| Sample Requirement | Destructive (~2 mg) | Non-destructive (~10 mg) | Destructive (<1 mg) |
| Halogen Handling | Poor (Requires additives like | Excellent (Invisible/No interference) | Excellent (Isotope patterns confirm |
| Precision | < 3 ppm mass accuracy | ||
| Blind Spots | Inorganic salts, moisture | Non-protonated impurities | Ion suppression, isomers |
| Verdict | Necessary but insufficient | Critical for Purity | Critical for Identity |
Part 3: Experimental Protocol
Synthesis Workflow (Nitration)
Context: This route uses standard electrophilic aromatic substitution. The challenge is ensuring regioselectivity.
Reaction:
-
Precursor: Dissolve 2-bromo-1,5-dichlorobenzene (1.0 eq) in Dichloromethane (DCM).
-
Nitration: Cool to 0°C. Add mixed acid (
, 1:1) dropwise.[2] Maintain temperature <5°C to prevent dinitration. -
Quench: Pour onto crushed ice. Extract with DCM.
-
Purification: Recrystallize from Ethanol/Water (9:1). Crucial: Remove all solvent traces before EA.
Optimized Elemental Analysis Protocol
Standard combustion will fail. Use this modified protocol.
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Combustion Aid: Tungsten(VI) Oxide (
) .[3]-
Why: Halogens can form volatile free radicals or stable metal halides.
acts as a flux and oxygen donor, ensuring complete oxidation and preventing the "tailing" of gases in the column.
-
-
Capsule: Tin (Sn) capsules (exothermic reaction aids combustion of resistant aromatics).
-
Temperature: Furnace set to 1050°C (higher than standard 950°C).
Step-by-Step:
-
Weigh 2.00 mg (
) of dried sample into a Tin capsule. -
Add ~5 mg of
powder directly over the sample. -
Seal hermetically to prevent moisture ingress (critical for the low %H count).
-
Run a "Conditioning" blank with high halogen content prior to the sample to equilibrate the reduction tube.
Part 4: Data Interpretation & Self-Validation
Theoretical Calculation
Formula:
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
Acceptance Criteria (The "Senior Scientist" Rule)
Do not blindly accept the
-
Pass: C and N are within
. -
Conditional Pass: H is within
(Range: 0.34% – 1.14%).-
Note: If H is found to be 1.2% (Fail), it likely indicates trapped Ethanol solvent or moisture. Do not re-synthesize yet. Dry the sample at 50°C under high vacuum (0.1 mbar) for 24 hours and re-run.
-
-
Validation Gate: If EA passes C/N but fails H, proceed to qNMR using an internal standard (e.g., Maleic Acid) to confirm purity. If qNMR confirms >98% purity, the EA failure for H can be annotated as "hygroscopic variance" in publication.
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the decision logic required when validating this specific polyhalogenated molecule.
Caption: Logic flow for validating low-hydrogen, polyhalogenated aromatics. Note the diversion to qNMR when Hydrogen analysis is ambiguous.
References
-
American Chemical Society. (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
-
Analytik Jena. (n.d.). Combustion Elemental Analysis: Handling Halogens. Retrieved from [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5547876A - Combustion accelerators, processes for their production and processes for their use in elemental analysis - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
